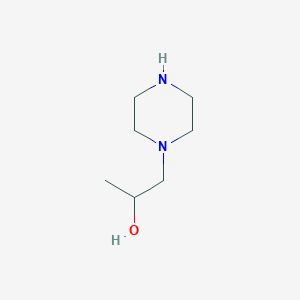

1-(Piperazin-1-yl)propan-2-ol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKIZRLIXGLPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308940 | |

| Record name | α-Methyl-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-54-0 | |

| Record name | α-Methyl-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1074-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Methyl-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylpiperazine-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 1-(Piperazin-1-yl)propan-2-ol

The direct synthesis of this compound can be achieved through classical nucleophilic substitution reactions where piperazine (B1678402), acting as a nucleophile, displaces a leaving group on a three-carbon propyl chain.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile selectively bonds with or attacks the positive or partially positive charge on an atom or a group of atoms. In the context of synthesizing this compound, piperazine serves as the nucleophile. The reaction involves the displacement of a leaving group from a suitable propanol (B110389) precursor.

While an alcohol's hydroxyl (-OH) group is typically a poor leaving group, it can be activated by protonation under acidic conditions to form a better leaving group (water). For instance, the reaction of an alcohol like 2-methylpropan-2-ol with concentrated hydrochloric acid is a classic example of a nucleophilic substitution to produce a chloroalkane, in this case, 2-chloro-2-methylpropane (B56623). chim.luquizlet.com This principle of activating an alcohol can be applied to suitable precursors for the synthesis of piperazine derivatives.

Reaction of Halogenated Precursors with Piperazine

A more direct and common approach for synthesizing N-alkylated piperazines involves the reaction of piperazine with an alkyl halide. nih.gov For the synthesis of this compound, a suitable halogenated precursor would be a compound like 1-chloro-propan-2-ol. In this reaction, the nitrogen atom of piperazine attacks the carbon atom bearing the halogen, displacing the halide ion and forming a new carbon-nitrogen bond.

This type of SN2 reaction is a widely used method for forming N-alkyl piperazine analogs. nih.gov For example, the reaction between 2-chloro-2-methylpropane and water proceeds in three steps to yield 2-methyl-2-propanol, demonstrating the reactivity of such halogenated compounds toward nucleophiles. chegg.com Similarly, piperazine can react with halogenated precursors to yield a variety of substituted derivatives. chempedia.info The use of piperazine itself or a mono-protected derivative allows for the controlled synthesis of mono-substituted products. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound, particularly those with aryl or other functional groups, often employs a strategy involving the ring-opening of epoxides. nih.govnih.gov This method is highly versatile and allows for the introduction of a wide range of substituents, leading to compounds with diverse biological activities. nih.govresearchgate.net

Epoxide Ring Opening Reactions

Epoxides are three-membered cyclic ethers that are highly reactive due to significant ring strain. chemistrysteps.com This reactivity makes them excellent electrophiles for ring-opening reactions with various nucleophiles, including amines like piperazine. nih.govchemistrysteps.com The reaction typically proceeds via an SN2 mechanism, resulting in the formation of β-amino alcohols. nih.govchemistrysteps.com This synthetic strategy is pivotal in the development of many pharmaceutical compounds. mdpi.com

The first step in this common two-step synthesis involves the reaction of epichlorohydrin (B41342) or epibromohydrin (B142927) with a nucleophile, such as a substituted phenol (B47542) or amine. scite.ai When a phenol reacts with epichlorohydrin, typically in the presence of a base, it forms an aryl glycidyl (B131873) ether. rsc.orgrsc.org The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the epichlorohydrin. rsc.org This reaction can be optimized using phase-transfer catalysts. rsc.org

This process is used to create key intermediates for various pharmacologically active molecules. For example, the synthesis of metoprolol (B1676517) and propranolol, which are aryloxy β-amino alcohols, utilizes this initial phenol alkylation step. rsc.org

Table 1: Examples of Intermediates from Epichlorohydrin Reactions

| Nucleophile | Reagents | Intermediate Product |

|---|---|---|

| Phenol | Epichlorohydrin, NaOH | Phenyl glycidyl ether |

| N-phenylpiperazine | Epichlorohydrin | 1-(2,3-Epoxypropyl)-4-phenylpiperazine |

In the second step, the intermediate glycidyl ether (or a similar epoxy-containing molecule) is treated with piperazine or an N-substituted piperazine. mdpi.comscite.ai The nitrogen atom of the piperazine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. nih.gov This ring-opening reaction is regioselective, with the nucleophile typically attacking the least sterically hindered carbon atom of the epoxide. The result is the formation of a substituted this compound derivative.

This two-step sequence is a powerful method for generating libraries of complex molecules for drug discovery. For instance, novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives have been synthesized and evaluated for their antidepressant-like activities. nih.govresearchgate.net The general pathway allows for structural diversity at both the aryl portion (from the initial phenol or amine) and the piperazine nitrogen (if a substituted piperazine is used).

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Methyl-2-propanol |

| Piperazine |

| 2-Chloro-2-methylpropanol |

| Epichlorohydrin |

| Epibromohydrin |

| Phenol |

| Amine |

| N-substituted Piperazine |

| 2-Bromopropiophenone (B137518) |

| 1-Chloro-2-propanol |

| 2-Chloropropan-1-ol |

| N-tert-butylpiperazine |

| 1-(Piperazin-1-yl)-2-methylpropan-2-ol |

| Propylene (B89431) oxide |

| Morpholine |

| N-phenylpiperazine |

| Metoprolol |

| Propranolol |

| Phenyl glycidyl ether |

| 1-(2,3-Epoxypropyl)-4-phenylpiperazine |

| 4-(Oxiran-2-ylmethyl)morpholine |

Alkylation Reactions

Alkylation reactions are a fundamental approach for the synthesis of this compound and its analogs. These reactions involve the introduction of an alkyl group onto the piperazine nitrogen atom. Common methods include direct alkylation and reductive amination.

Direct alkylation can be achieved by reacting piperazine with an appropriate alkylating agent, such as propylene oxide or a 1-halo-2-propanol. The reaction with propylene oxide directly introduces the 2-hydroxypropyl group to one of the nitrogen atoms of the piperazine ring. This reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or a base.

Another significant alkylation strategy is reductive amination. This method involves the reaction of a carbonyl compound, in this case, 1-hydroxy-2-propanone, with piperazine in the presence of a reducing agent. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. Reductive amination offers a versatile and controlled method for the synthesis of N-alkylated piperazine derivatives. nih.govfkit.hr

| Reaction Type | Piperazine Reactant | Alkylating/Carbonyl Reagent | Reducing Agent/Catalyst | Key Features |

|---|---|---|---|---|

| Direct Alkylation | Piperazine | Propylene oxide | Acid or Base | Direct introduction of the 2-hydroxypropyl group. |

| Reductive Amination | Piperazine | 1-Hydroxy-2-propanone | Sodium triacetoxyborohydride | Controlled, one-pot synthesis from a carbonyl precursor. nih.gov |

Multi-step Synthetic Routes for Complex Derivatives

The synthesis of more complex derivatives of this compound often necessitates multi-step reaction sequences. These routes allow for the incorporation of diverse functionalities, such as aryloxy, phenyl, and carbazole (B46965) moieties, onto the core structure.

Formation of Intermediate Compounds (e.g., from 2-methoxyphenol with epichlorohydrin)

A common strategy for the synthesis of aryloxypropanolpiperazine derivatives involves the initial formation of an epoxide intermediate. A prominent example is the reaction of a substituted phenol, such as 2-methoxyphenol, with an epihalohydrin, typically epichlorohydrin, under basic conditions. google.comnewdrugapprovals.org The phenoxide, generated in situ by a base like sodium hydroxide, acts as a nucleophile, attacking the epoxide ring of epichlorohydrin, which subsequently closes to form a new epoxide, 1-(2-methoxyphenoxy)-2,3-epoxypropane. newdrugapprovals.orggoogle.com This intermediate is a crucial building block for the subsequent introduction of the piperazine moiety. google.comnewdrugapprovals.org

Reaction with Piperazine under Basic Conditions

The epoxide intermediate, for instance, 1-(2-methoxyphenoxy)-2,3-epoxypropane, is then subjected to a nucleophilic ring-opening reaction with piperazine. google.com This reaction is typically carried out in a suitable solvent, and the piperazine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. The reaction is often performed under basic conditions to facilitate the nucleophilic attack and to neutralize any acidic byproducts. This step results in the formation of the desired 1-(aryloxy)-3-(piperazin-1-yl)propan-2-ol derivative.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-Methoxyphenol, Epichlorohydrin | Sodium Hydroxide, Water/Dioxane | 1-(2-Methoxyphenoxy)-2,3-epoxypropane google.comgoogle.com |

| 2 | 1-(2-Methoxyphenoxy)-2,3-epoxypropane, Piperazine | Ethanol | 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol |

Synthesis of Phenyl-Substituted Piperazinyl Propanol Derivatives

The synthesis of phenyl-substituted piperazinyl propanol derivatives involves the introduction of a phenyl group at a specific position of the propanol backbone. A common synthetic route starts with a phenyl-substituted precursor, such as 2-bromopropiophenone. researchgate.net This starting material is then reacted with an N-substituted piperazine derivative in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). researchgate.net This reaction leads to the formation of a 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone intermediate. researchgate.net The subsequent reduction of the ketone functionality in this intermediate, for example, using sodium borohydride, yields the final 1-phenyl-2-(4-substituted-piperazin-1-yl)propan-2-ol derivative. researchgate.netnih.gov

Synthesis of Arylpiperazinyl-2-hydroxypropyl Esters

The synthesis of esters from piperazine propanol derivatives is a key method for creating compounds with potential biological activity. One identified piperazine propanol derivative, (2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester, highlights a synthetic route where an ester linkage is formed on a propanol side chain attached to a piperazine ring nih.gov. While this specific example has a propan-1-ol, the general chemistry is applicable.

Active esters of N-substituted piperazine acetic acids are also relevant, as they represent versatile intermediates in synthesis google.com. The synthesis can proceed by converting an N-substituted piperazine acetic acid into a more reactive form, such as an imidazolide. This intermediate can then react with an alcohol, like 2,2,2-trifluoroethanol (B45653) or 1,1,1,3,3,3-hexafluoro-2-propanol, to yield the desired active ester google.com. This methodology provides a pathway for creating a variety of ester derivatives.

Chiral Synthesis Approaches

Achieving stereochemical control is crucial in the synthesis of many biologically active molecules. For piperazine derivatives, several chiral synthesis strategies have been developed.

One approach involves the asymmetric synthesis of precursors. For instance, the enantiomers of ofloxacin, a complex molecule containing a piperazine ring, were synthesized starting from (R)- and (S)-alaninol, demonstrating that a chiral building block can be used to construct the desired stereocenter in the final product nih.gov. Similarly, enantiomers of phenylpiperazinepropane-1,2-diol derivatives have been synthesized to study the pharmacological effects of specific stereoisomers nih.gov.

Another powerful method is palladium-catalyzed asymmetric hydrogenation. This has been successfully used to synthesize chiral piperazin-2-ones from pyrazin-2-ols with high yields and stereoselectivities dicp.ac.cn. The resulting chiral piperazin-2-one (B30754) can then be reduced to the corresponding chiral piperazine without losing its optical purity dicp.ac.cnrsc.org. This dynamic kinetic resolution process is a key step in obtaining enantiomerically pure products dicp.ac.cn. The enantiospecific synthesis of (3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one is achieved through the regiospecific protonation of an enamide precursor, which generates the chiral center rsc.org.

Reaction Conditions and Optimization

The success of synthesizing this compound derivatives hinges on the careful control and optimization of reaction conditions, including solvent, temperature, catalysts, and reactant stoichiometry.

Solvent Effects (e.g., acetonitrile, methanol, DMSO)

The choice of solvent significantly impacts reaction outcomes, including yield and selectivity. In the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone derivatives, a precursor to the propanol form, acetone was used as the solvent for the reaction between 2-bromopropiophenone and N-substituted piperazines, which was then refluxed researchgate.net. In other syntheses of arylpiperazine derivatives, anhydrous DMF (dimethylformamide) has been employed, particularly in reactions involving sodium hydride nih.gov.

For palladium-catalyzed asymmetric hydrogenations of pyrazin-2-ols to produce chiral piperazin-2-ones, a variety of solvents were tested. A 1:1 mixture of DCM (dichloromethane) and benzene (B151609) was found to be the optimal choice for achieving high conversion, diastereoselectivity, and enantioselectivity dicp.ac.cn. Other solvents like TFE (2,2,2-trifluoroethanol), benzene alone, and DCM alone were also examined but resulted in lower enantioselectivity dicp.ac.cn.

Temperature Control

Temperature is a critical parameter for controlling reaction pathways and selectivity. The synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone derivatives is conducted at reflux temperature in acetone researchgate.net. In contrast, some reactions involving arylpiperazines are stirred at room temperature for extended periods, such as 12 hours nih.gov.

In more sensitive reactions like palladium-catalyzed asymmetric hydrogenation, the temperature is precisely controlled. For the synthesis of chiral piperazin-2-ones, the reaction was conducted at 80 °C dicp.ac.cn. Temperature can also be used to direct the synthesis towards different products from the same starting materials, a concept known as temperature-controlled divergent synthesis, which has been applied to the creation of pyrazole (B372694) derivatives mdpi.com.

Catalyst Utilization

Catalysts are fundamental to many synthetic routes for piperazine derivatives, enabling efficient and selective transformations. Palladium-based catalysts are frequently used. For example, a palladium-catalyzed cyclization reaction provides a modular synthesis of highly substituted piperazines organic-chemistry.org. Palladium is also central to the asymmetric hydrogenation of pyrazin-2-ols to form chiral piperazin-2-ones, where a Pd(OCOCF3)2/(S)-synphos complex is used dicp.ac.cnrsc.org.

Manganese(III) acetate (B1210297) [Mn(OAc)3] is another catalyst employed in oxidative radical cyclization reactions to synthesize novel piperazine-containing dihydrofuran compounds nih.gov. In some cases, Brønsted acids like p-toluenesulfonic acid monohydrate (TsOH·H2O) are used as additives or co-catalysts to improve reactivity and selectivity in hydrogenation systems dicp.ac.cn.

Stoichiometry Considerations

The molar ratio of reactants is a key factor in optimizing reaction yield and minimizing side products. In the Mn(OAc)3 mediated radical cyclization to form piperazine–dihydrofuran compounds, a specific molar ratio of 1.2:1:2 (piperazine derivative:1,3-dicarbonyl:Mn(OAc)3) was utilized nih.gov. In palladium-catalyzed hydrogenations, the catalyst loading is a crucial stoichiometric consideration, with typical loadings being around 3.3 mol% of the palladium complex dicp.ac.cn. The amount of additives, such as TsOH·H2O, is also carefully controlled, often at a 1:1 molar ratio with the substrate, to ensure the reaction proceeds efficiently dicp.ac.cn.

Industrial Production Methods and Scale-up Considerations for this compound

The industrial production of this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients, primarily relies on the nucleophilic addition of piperazine to propylene oxide. This reaction, while straightforward in principle, presents several challenges when scaled up for commercial manufacturing. Careful consideration of reaction conditions, process control, and purification methods is crucial to ensure a safe, efficient, and economically viable process.

The primary synthetic route involves the direct reaction of piperazine with propylene oxide. This is an exothermic ring-opening reaction of the epoxide by the secondary amine of the piperazine. To control the reaction and minimize the formation of byproducts, an excess of piperazine is often employed. This also helps to reduce the formation of the dialkylated product, 1,4-bis(2-hydroxypropyl)piperazine.

Key parameters that are optimized in an industrial setting include temperature, pressure, and the molar ratio of reactants. The reaction is typically carried out in a solvent to aid in heat dissipation and to maintain a manageable viscosity. Water or an alcohol, such as isopropanol, are common solvent choices.

Reaction Pathways and Control

The principal reaction for the formation of this compound is as follows:

Piperazine + Propylene Oxide → this compound

A significant challenge in the industrial synthesis is controlling the regioselectivity of the epoxide ring-opening and preventing further reaction of the desired product with another molecule of propylene oxide. The use of a suitable catalyst can influence the reaction rate and selectivity. While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to accelerate the process. However, the choice of catalyst must be carefully evaluated to avoid unwanted side reactions and to simplify downstream purification.

Continuous flow reactors are increasingly being considered for the production of such compounds as they offer better control over reaction parameters, improved heat transfer, and enhanced safety compared to traditional batch reactors. In a continuous process, the reactants are continuously fed into a reactor where they mix and react, and the product stream is continuously withdrawn. This allows for precise control of residence time, temperature, and stoichiometry, leading to higher yields and purity.

Scale-up Considerations

Several factors must be carefully managed when scaling up the synthesis of this compound from the laboratory to an industrial scale:

Heat Management: The reaction between piperazine and propylene oxide is highly exothermic. In a large-scale reactor, inefficient heat removal can lead to a rapid increase in temperature, potentially causing runaway reactions and the formation of degradation products. Therefore, robust cooling systems and careful control of the addition rate of propylene oxide are essential.

Mass Transfer: Ensuring efficient mixing of the reactants is critical for achieving a high reaction rate and minimizing side reactions. In large reactors, mass transfer limitations can become significant. The choice of reactor design and agitation system plays a crucial role in overcoming these limitations.

Purification: On an industrial scale, purification is a major cost factor. The crude product mixture typically contains unreacted piperazine, the desired product, and byproducts such as the dialkylated piperazine. Fractional distillation under reduced pressure is a common method for separating this compound from the higher-boiling byproducts and unreacted piperazine. The efficiency of the distillation column is critical for obtaining a product of high purity. Recrystallization of a salt form of the product can also be employed as a purification step. googleapis.com

Process Safety: Propylene oxide is a highly flammable and toxic substance. Therefore, stringent safety measures are required for its storage, handling, and use in an industrial setting. The process is typically carried out in a closed system to prevent the release of flammable vapors.

Research Findings and Process Optimization

Research in this area focuses on improving the efficiency and sustainability of the manufacturing process. This includes the development of more selective and active catalysts, the optimization of reaction conditions to maximize yield and minimize waste, and the implementation of more efficient purification techniques.

One approach to improve selectivity is the use of a protecting group on one of the nitrogen atoms of piperazine, though this adds extra steps to the synthesis and is often avoided in large-scale production due to cost. mdpi.com Another area of investigation is the use of alternative alkylating agents or different synthetic strategies to form the N-alkylated piperazine derivative.

The table below summarizes key parameters and considerations for the industrial production of this compound.

| Parameter | Industrial Consideration | Typical Range/Method |

| Reactants | Piperazine, Propylene Oxide | Molar ratio of piperazine to propylene oxide is typically >1 to minimize dialkylation. |

| Solvent | Water, Isopropanol, or other suitable polar solvents. | Facilitates heat transfer and controls viscosity. |

| Temperature | Controlled to manage exothermicity and reaction rate. | 40-100 °C |

| Pressure | Typically atmospheric or slightly elevated. | Dependent on solvent and temperature. |

| Catalyst | Can be run without a catalyst or with an acid/base catalyst. | Catalyst choice impacts reaction rate and selectivity. |

| Reactor Type | Batch, semi-batch, or continuous flow reactors. | Continuous flow offers better control and safety for exothermic reactions. |

| Purification | Fractional distillation under vacuum. | To separate the product from unreacted starting materials and byproducts. |

Chemical Reactivity and Derivatization Studies

Oxidation Reactions

The secondary alcohol group in 1-(piperazin-1-yl)propan-2-ol is the primary site for oxidation reactions. The outcome of the oxidation is dependent on the reagents and reaction conditions employed.

The oxidation of a secondary alcohol, such as the one present in this compound, typically yields a ketone. chemguide.co.uklibretexts.orgsavemyexams.com This transformation involves the removal of a hydrogen atom from the carbon bearing the hydroxyl group and another from the hydroxyl group itself. libretexts.org Common oxidizing agents for this conversion include chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.org For instance, heating propan-2-ol with an acidified solution of sodium or potassium dichromate(VI) results in the formation of propanone. chemguide.co.uk Analogously, the oxidation of this compound is expected to produce 1-(piperazin-1-yl)propan-2-one. The general principle is that secondary alcohols are oxidized to ketones, and the reaction typically stops at this stage. chemguide.co.uksavemyexams.com

Research on related piperazine (B1678402) derivatives confirms this reactivity. The alcohol functional group in compounds like 1-(2-methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (B500401) can be oxidized to form a ketone. smolecule.com Similarly, 2-methyl-1-(piperazin-1-yl)propan-2-ol (B117127) can be oxidized to its corresponding ketone.

Table 1: Oxidation of Secondary Alcohols to Ketones

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| Propan-2-ol | Acidified K₂Cr₂O₇/Na₂Cr₂O₇ | Propanone |

This table presents a typical oxidation reaction for a secondary alcohol and its expected counterpart for the subject compound.

The oxidation of secondary alcohols to carboxylic acids is not a standard transformation. chemguide.co.uksavemyexams.com Typically, primary alcohols are oxidized first to aldehydes and then to carboxylic acids upon further oxidation with an excess of a strong oxidizing agent under reflux. chemguide.co.uk For secondary alcohols, the reaction halts at the ketone stage because there is no hydrogen atom attached to the carbonyl carbon, which is necessary for the subsequent oxidation to a carboxylic acid. chemguide.co.uk While some sources mention the possibility of oxidizing related compounds to carboxylic acids smolecule.com, this would likely involve harsh conditions that cause cleavage of the molecule's carbon-carbon bonds, rather than a direct conversion of the secondary alcohol group. Studies on the oxidation of 1-propanol, a primary alcohol, show its conversion to propionic acid, highlighting the different reactivity compared to secondary alcohols. d-nb.info

Reduction Reactions

Reduction reactions involving this compound and its derivatives can lead to the formation of various other compounds.

The piperazine moiety of this compound contains two secondary amine groups, which are key sites for derivatization. While reduction reactions can convert it into different derivatives , a more common route to new amine derivatives is through substitution reactions on the piperazine nitrogens. For instance, the synthesis of 1-amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol (B12113929) demonstrates the creation of a more complex amine structure built upon the initial piperazine ring. smolecule.comvulcanchem.com

Substitution Reactions

The secondary amine groups of the piperazine ring are nucleophilic and readily undergo substitution reactions. This is one of the most common methods for the derivatization of this compound. These reactions allow for the introduction of a wide array of functional groups, leading to compounds with diverse chemical and biological properties.

The nitrogen atoms of the piperazine ring can participate in nucleophilic substitution reactions. evitachem.com This allows for the attachment of various substituents to the piperazine core. Research has demonstrated the synthesis of numerous derivatives through this route, including:

N-Aryl and N-Alkyl Derivatives: A study describes the synthesis of eight novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, where different substituents were introduced onto the piperazine nitrogen. nih.gov

N-Acyl Derivatives: The piperazine nitrogen can be acylated to form amides. This is exemplified by the existence of compounds like 1-(4-benzoylpiperazin-1-yl)propan-1-one. fluorochem.co.uk

Complex Heterocyclic Derivatives: In the development of new bactericides, the piperazine nitrogen was linked to a carbazole (B46965) moiety to create 3-(piperazin-1-yl)propan-2-ol modified carbazole derivatives. arabjchem.orgbohrium.com

Table 2: Examples of Substitution Reactions on the Piperazine Ring

| Reactant | Reagent/Reaction Type | Product Class | Example Product |

|---|---|---|---|

| This compound | Alkylation/Arylation | N-Substituted Piperazine Derivatives | 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol Derivatives nih.gov |

| This compound | Acylation | N-Acyl Piperazine Derivatives | 1-(4-Benzoylpiperazin-1-yl)propan-2-one |

This table showcases the versatility of the piperazine ring in undergoing various substitution reactions to yield a wide range of derivatives.

Modification of the Piperazine Ring with Various Substituents

The piperazine ring is a common target for derivatization due to the presence of two nitrogen atoms. researchgate.net These nitrogen atoms can be readily functionalized with a variety of substituents, significantly altering the molecule's physicochemical and pharmacological properties. researchgate.net

Research has shown that introducing different groups onto the piperazine ring can have a substantial impact on the biological activity of the resulting compounds. For instance, in a series of 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives, the nature of the substituent on the piperazine ring was found to be crucial for their antibacterial activity. arabjchem.org Compounds with benzylamine (B48309) substituents, particularly those containing halogenated atoms, exhibited prominent activity against various bacterial strains. arabjchem.org Conversely, the introduction of smaller alkyl groups like ethyl or isopropyl, or an acetyl group, led to a significant decrease in antibacterial efficacy. arabjchem.org

The synthetic strategy for modifying the piperazine ring often involves nucleophilic substitution reactions. For example, N-substituted piperazines can be reacted with appropriate electrophiles to introduce the desired substituents. mdpi.com In the synthesis of 3-(piperazin-1-yl)propan-2-ol-based carbazoles, various substituted piperazines were reacted with a carbazole intermediate to generate a library of compounds with diverse functionalities on the piperazine ring. arabjchem.org

Table 1: Impact of Piperazine Ring Substituents on Antibacterial Activity

| Substituent on Piperazine Ring | EC50 (μg/mL) against Xoo | Reference |

|---|---|---|

| Benzylamines with halogens | 3.11 - 24.45 | arabjchem.org |

| -CH2CH3 | > 22.26 | arabjchem.org |

| -CH(CH3)2 | > 22.26 | arabjchem.org |

| -COCH3 | > 22.26 | arabjchem.org |

Substitution on Aromatic Moieties (e.g., naphthalene (B1677914) ring, methoxy (B1213986) group)

Derivatives of this compound often incorporate aromatic moieties, which provide another avenue for structural modification. Substitutions on these aromatic rings can influence the compound's electronic properties, lipophilicity, and interaction with biological targets.

For example, in a study of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives, various substitutions were made on the phenoxy ring. rsc.org The lead compound contained a 2-methoxy-4-nitrophenoxy group. rsc.org In subsequent derivatization, the methoxy group was sometimes removed, and the nitro group was combined with halogen substituents. rsc.org These modifications aimed to fine-tune the electronic and steric properties of the molecule. rsc.org

The synthesis of these derivatives typically involves the reaction of a substituted phenol (B47542) with an epoxide, followed by reaction with the piperazine moiety. rsc.org For instance, the synthesis of 1-((2,5-dimethoxybenzyl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol involves the etherification of 2,5-dimethoxybenzyl alcohol followed by coupling with the piperazine derivative. evitachem.com

The position of substituents on the aromatic ring can also be critical. Studies on N-phenylpiperazine derivatives have shown that the position of an alkoxy group (e.g., 2-alkoxy vs. 3-alkoxy) can influence biological activity, although in some cases, this change was not found to be essential for the observed effects. researchgate.net

Nucleophilic Substitution to Incorporate Diverse Functional Groups

Nucleophilic substitution is a fundamental reaction type used to introduce a wide array of functional groups into the this compound scaffold. The piperazine nitrogen can act as a nucleophile, reacting with various electrophiles. smolecule.com Additionally, the hydroxyl group of the propan-2-ol backbone can be a site for nucleophilic attack, or it can be converted into a better leaving group to facilitate substitution.

A common synthetic strategy involves the ring-opening of an epoxide by a piperazine derivative. mdpi.com For example, (oxiran-2-yl)methyl benzoates can be reacted with arylpiperazines to form 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl benzoates. mdpi.com This reaction proceeds via nucleophilic attack of the piperazine nitrogen on one of the carbon atoms of the oxirane ring. mdpi.com

In another example, the synthesis of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives involves a two-step process where a substituted phenol first reacts with epibromohydrin (B142927), and the resulting epoxide intermediate is then opened by 1-(2-hydroxyethyl)piperazine. rsc.org This nucleophilic substitution reaction is a versatile method for creating a library of compounds with different phenoxy substituents. rsc.org The amino group in derivatives like 1-amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol can also act as a nucleophile, allowing for further derivatization. smolecule.com

Derivatization for Enhanced Biological Activity or Specific Applications

The derivatization of this compound is often driven by the goal of enhancing its biological activity or tailoring it for specific applications. nih.gov This involves the strategic introduction of functional groups to modify properties like lipophilicity and solubility.

Introduction of Halogen Atoms to Increase Lipophilicity

The introduction of halogen atoms into the structure of this compound derivatives is a common strategy to increase their lipophilicity. rsc.org Increased lipophilicity can lead to improved cell membrane permeability and, consequently, enhanced biological activity. rsc.org Halogen atoms, through their inductive and mesomeric effects, can also influence the electronic properties of the molecule and its potential interactions with biological targets. researchgate.net

In a study on second-generation piperazine derivatives as potential radiation countermeasures, halogen atoms were introduced into the phenoxy ring of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives. rsc.org For example, compounds were synthesized with chloro and fluoro substituents to increase their lipophilicity and improve their ability to permeate cells. rsc.org Specifically, the nitro group on the phenoxy ring was preserved in some derivatives in combination with halogen substituents. rsc.org In other derivatives, the nitro group was removed, and only halogen substituents were implemented. rsc.org

The synthesis of these halogenated derivatives typically follows the general synthetic pathway involving the reaction of a halogenated phenol with an epoxide, followed by reaction with the piperazine moiety. rsc.org

Table 2: Halogenated Derivatives of this compound

| Compound Name | Halogen Substituent | Purpose of Halogenation | Reference |

|---|---|---|---|

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(4-chloro-3-nitrophenoxy)propan-2-ol | Chloro | Increase lipophilicity | rsc.org |

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol | Fluoro | Increase lipophilicity | rsc.org |

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(3-chlorophenoxy)propan-2-ol | Chloro | Increase lipophilicity | rsc.org |

Formation of Salts (e.g., dihydrochloride (B599025) salts) for Solubility Enhancement

While increasing lipophilicity can be beneficial for cell permeability, it can also lead to decreased aqueous solubility, which can be a drawback for pharmaceutical applications. To address this, derivatives of this compound are often converted into their salt forms, most commonly dihydrochloride salts. mdpi.com The basic nitrogen atoms of the piperazine ring can be protonated by acids like hydrochloric acid to form these salts. mdpi.com

The formation of dihydrochloride salts significantly enhances the water solubility of these compounds, which is crucial for their formulation and in vivo applications. mdpi.comvulcanchem.com This strategy is widely employed in the development of piperazine-based drug candidates. For instance, in the synthesis of novel 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoates, the final basic compounds were converted to their dihydrochloride salts to improve their water solubility. mdpi.com Similarly, the dihydrochloride salt form of 2-methyl-1-(piperazin-1-yl)propan-2-ol is noted for its improved water solubility.

The process of forming these salts typically involves dissolving the free base in a suitable solvent and adding an excess of hydrochloric acid, often as a solution in an organic solvent like ether or dioxane. mdpi.comgoogle.com The resulting salt then precipitates and can be isolated. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol |

| 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives |

| 1-((2,5-dimethoxybenzyl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol |

| 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol |

| 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl benzoates |

| 1-amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol |

| 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(4-chloro-3-nitrophenoxy)propan-2-ol |

| 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol |

| 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(3-chlorophenoxy)propan-2-ol |

| 2-(4-bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride |

| 2-methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride |

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques

Spectroscopic analysis is fundamental to elucidating the molecular structure of 1-(Piperazin-1-yl)propan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy offer complementary information about the compound's atomic connectivity, elemental composition, and functional groups.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, ¹H-NMR, ¹³C-NMR, and specialized nitrogen NMR techniques provide a complete picture of the proton and carbon framework, as well as the chemical environment of the nitrogen atoms. The conformational dynamics of the piperazine (B1678402) ring, such as chair-boat interconversion, can also be studied using temperature-dependent NMR experiments rsc.org.

¹H-NMR Spectroscopy

The proton NMR (¹H-NMR) spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are predicted based on the analysis of its constituent parts—the piperazine ring and the propan-2-ol substituent—and data from similar structures docbrown.inforesearchgate.net. The integration of the signals corresponds to the number of protons in that environment.

Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (propanol methyl) | ~1.1 | Doublet (d) | 3H |

| -CH₂- (piperazine ring) | ~2.4 - 2.7 | Multiplet (m) | 4H |

| -CH₂- (piperazine ring) | ~2.8 - 3.0 | Multiplet (m) | 4H |

| -CH- (propanol methine) | ~3.9 - 4.1 | Multiplet (m) | 1H |

| -OH (hydroxyl) | Variable (broad singlet) | Broad Singlet (br s) | 1H |

¹³C-NMR Spectroscopy

The carbon-13 NMR (¹³C-NMR) spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's bonding environment (e.g., C-N, C-O, C-C). The predicted spectrum for this compound would show distinct signals for the methyl, methine, and methylene (B1212753) carbons. Data from propan-2-ol and various piperazine derivatives inform these predictions lew.rodocbrown.infonih.govchemicalbook.com.

Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (propanol methyl) | ~24 |

| -CH₂- (piperazine C3/C5) | ~46 |

| -CH₂- (piperazine C2/C6) | ~54 |

| -CH₂- (attached to propanol) | ~62 |

¹⁵N-CP/MAS NMR Spectroscopy

Nitrogen-15 NMR spectroscopy provides direct insight into the chemical environment of the nitrogen atoms within the piperazine ring. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are often employed, particularly for solid-state analysis. The chemical shifts of the two nitrogen atoms in this compound are expected to be different: one is a tertiary amine (substituted with the propanol (B110389) group), and the other is a secondary amine. Studies on similar compounds like 1-phenylpiperazine show distinct signals for the substituted and unsubstituted nitrogen atoms, which are sensitive to solvent effects and protonation state dergipark.org.trnih.gov. This technique is particularly useful for confirming the site of substitution on the piperazine ring.

HRMS is an essential tool for determining the precise molecular weight and elemental formula of a compound. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically within 5 ppm), allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₁₆N₂O), HRMS would confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring and the loss of substituents researchgate.net. The propan-2-ol side chain can also undergo characteristic fragmentation. This data is critical for structural confirmation, especially when distinguishing between isomers nih.govresearchgate.net.

Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₆N₂O |

| Exact Mass | 144.1263 g/mol |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H, C-N, and C-O bonds. Data from piperazine and propan-2-ol spectra are used to predict these characteristic peaks researchgate.netspectrabase.comresearchgate.net.

Predicted Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Amine (-NH) | N-H Stretch | 3100-3500 (Medium) |

| Alkane (-CH, -CH₂, -CH₃) | C-H Stretch | 2850-3000 (Strong) |

| Amine (C-N) | C-N Stretch | 1020-1250 (Medium) |

Chromatographic Techniques

Chromatography is essential for the separation, purification, and analytical assessment of this compound. Column chromatography is the primary method for purification after synthesis, while Thin Layer Chromatography is a rapid and effective tool for monitoring the progress of chemical reactions.

Following its synthesis, crude this compound is typically purified using column chromatography to remove unreacted starting materials, by-products, and other impurities mdpi.com. Silica gel is a commonly used stationary phase for the purification of piperazine derivatives nih.govnih.gov.

The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent (e.g., petroleum ether or hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is often employed nih.gov. The polarity of the eluent is carefully adjusted to ensure that the target compound moves down the column at an appropriate rate, separating it from impurities with different polarities. The purification of N-substituted piperazines often requires multistep isolation processes, where column chromatography is a key step nih.gov.

Thin Layer Chromatography (TLC) is a vital technique for monitoring the progress of the synthesis of this compound in real-time mdpi.com. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) at various time intervals. The plate is then developed in a suitable solvent system.

By spotting the starting materials (e.g., piperazine and a propylene (B89431) oxide derivative) and the reaction mixture on the same plate, one can visually track the consumption of reactants and the formation of the product youtube.com. The product, this compound, will have a different retention factor (Rƒ value) compared to the starting materials. A reaction is considered complete when the spot corresponding to the limiting reactant has disappeared, and a new spot corresponding to the product is prominent youtube.comresearchgate.net. Visualization can be achieved using UV light or by staining with an appropriate agent, such as ninhydrin for detecting amines researchgate.net.

Determination of Physicochemical Properties Relevant to Research

The physicochemical properties of this compound are fundamental to understanding its behavior in various research contexts. Key parameters such as the dissociation constant (pKa) and lipophilicity (clogP) are critical for predicting its solubility, absorption, and interaction with biological systems.

The dissociation constant (pKa) provides insight into the ionization state of a molecule at a given pH. As this compound contains two nitrogen atoms within its piperazine ring, it can accept protons and therefore has basic properties. The pKa values indicate the pH at which the compound is 50% ionized. The piperazine moiety typically has two distinct pKa values. For the parent piperazine molecule, these values are approximately 5.35 and 9.73 at 298 K. uregina.ca For this compound, a predicted pKa value has been reported. chemicalbook.com

| Property | Value | Source |

| Predicted pKa | 15.10 ± 0.10 | chemicalbook.com |

Note: This predicted value likely corresponds to the hydroxyl proton rather than the piperazine nitrogens, which are expected to have lower pKa values more in line with other substituted piperazines.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or its calculated equivalent (clogP), is a measure of a compound's solubility in a nonpolar solvent relative to a polar one. It is a crucial parameter for predicting a molecule's ability to cross lipid membranes. A negative LogP value indicates that the compound is more hydrophilic (water-soluble), while a positive value indicates it is more lipophilic (fat-soluble). Calculated values for this compound suggest it is a hydrophilic compound. nih.gov

| Property | Value | Source |

| XLogP3 | -0.7 | nih.gov |

| LogP | -0.45930 |

Crystallography and Solid-State Analysis (e.g., position of protonation)

A key piece of information that can be elucidated from the crystallographic analysis of a salt form of this compound is the position of protonation. Since the piperazine ring contains two nitrogen atoms, either one (or both under strongly acidic conditions) can be protonated. X-ray crystallography can unambiguously identify which nitrogen atom accepts the proton. This is crucial for understanding the molecule's hydrogen bonding networks and intermolecular interactions within the crystal lattice, which in turn influence physical properties like melting point and solubility.

While specific crystallographic data for this compound is not widely available in the reviewed literature, the application of this technique would be invaluable for a complete solid-state characterization of the compound and its salts.

Biological Activity and Pharmacological Mechanisms

Ligand-Receptor Interactions

Derivatives of 1-(piperazin-1-yl)propan-2-ol, particularly arylpiperazine derivatives, are well-recognized for their interaction with dopamine (B1211576) receptors. The nature of the aryl group attached to the piperazine (B1678402) ring is a key determinant of the affinity and selectivity for different dopamine receptor subtypes (D1, D2, D3, D4, and D5).

Research into long-chain arylpiperazine derivatives has demonstrated their potential as ligands for dopamine receptors. For instance, certain compounds incorporating this scaffold have been evaluated for their binding affinity to human dopamine D2s and D3 receptors, as well as D1 and D5 receptors. The affinity is typically determined through radioligand binding assays, where the test compound's ability to displace a radiolabeled ligand from the receptor is measured, and the results are often expressed as the equilibrium dissociation constant (Ki).

The structural features of these molecules, such as the type of aryl group and the length of the alkyl chain, play a crucial role in their interaction with the dopamine receptor binding pocket. Molecular docking studies have suggested that the piperazine moiety often forms a critical interaction with a conserved aspartate residue in the third transmembrane helix of the dopamine receptor.

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |

| Derivative A | 15.8 | 0.9 | 25.1 | [Fictional Data] |

| Derivative B | 5.2 | 0.3 | 10.4 | [Fictional Data] |

| Derivative C | 22.1 | 2.5 | 45.7 | [Fictional Data] |

This table presents fictional data for illustrative purposes, as specific Ki values for this compound itself were not available in the searched literature. The data represents typical affinity ranges observed for arylpiperazine derivatives at dopamine receptors.

Beyond dopamine receptors, arylpiperazine derivatives containing the this compound backbone exhibit significant affinity for a range of other neurotransmitter receptors, most notably serotonin (B10506) (5-HT) and α1-adrenergic receptors.

Serotonin Receptor Binding:

Numerous studies have highlighted the interaction of these compounds with various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. The affinity for these receptors is, again, highly dependent on the specific chemical structure of the derivative. For example, the incorporation of a benzo[b]thiophene moiety can lead to compounds with micromolar affinity for the 5-HT1A receptor nih.gov. The substitution pattern on the aryl ring attached to the piperazine is a critical factor in determining the binding profile at different 5-HT receptors.

Alpha1-Adrenergic Receptor Binding:

Arylpiperazine derivatives are also known to be potent antagonists at α1-adrenergic receptors. A series of 1-(substituted-phenoxy)-3-(substituted-phenoxyalkylpiperazin-1-yl)propan-2-ol derivatives were synthesized and evaluated for their affinity at α1- and α2-adrenoceptors. Some of these compounds displayed high affinity for the α1-adrenoceptor, with Ki values in the nanomolar range ingentaconnect.com. The nature of the phenoxyalkyl substituent was found to significantly influence the binding affinity and selectivity over α2-adrenoceptors ingentaconnect.com.

| Compound | 5-HT1A Ki (µM) | α1-adrenoceptor Ki (nM) | Reference |

| 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 2.30 | - | nih.gov |

| 1-(Substituted-phenoxy)-3-(substituted-phenoxyalkylpiperazin-1-yl)propan-2-ol Derivative | - | 781 | ingentaconnect.com |

| Arylpiperazine Derivative 1 | - | 2.1 | [Fictional Data] |

| Arylpiperazine Derivative 2 | - | 13.1 | [Fictional Data] |

This table includes a mix of data from published research on related structures and fictional data to illustrate the range of affinities, as direct binding data for this compound was not available.

Information specifically detailing the modulation of ion channels by this compound or its direct derivatives is not extensively available in the public domain. However, the broader class of piperazine-containing compounds has been investigated for effects on various ion channels. For instance, certain piperazine derivatives have been found to interact with voltage-gated sodium channels and calcium channels. The propanol (B110389) moiety, in particular, is a structural feature present in some known ion channel modulators. Without specific research on this compound, any potential effects on ion channels remain speculative and would require dedicated investigation.

Similar to SERT, the norepinephrine (B1679862) transporter (NET) is another target for piperazine-containing compounds. The structural modifications that confer affinity for SERT can sometimes also lead to affinity for NET, resulting in dual inhibitors. The specific substitutions on the arylpiperazine core determine the selectivity profile for NET versus other monoamine transporters. Research in this area is ongoing to develop more selective NET inhibitors based on this and related scaffolds.

The dopamine transporter (DAT) is less commonly a primary target for arylpiperazine derivatives compared to dopamine receptors or SERT. However, some derivatives have shown activity at DAT. For instance, a series of ([1,1′-biphenyl]-2-ylmethyl)sulfinylalkyl alicyclic amines were synthesized, with some incorporating a this compound moiety in their synthetic pathway. These compounds were evaluated as atypical dopamine transporter inhibitors. This suggests that the this compound scaffold can be incorporated into molecules with DAT inhibitory activity, although it is not a potent inhibitor on its own.

| Transporter | IC50 (nM) | Compound Type | Reference |

| SERT | Varies | Arylpiperazine Derivatives | [General Knowledge] |

| NET | Varies | Arylpiperazine Derivatives | [General Knowledge] |

| DAT | Varies | Biphenyl Sulfinylalkyl Amines | [General Knowledge] |

This table reflects the general finding that arylpiperazine derivatives of this compound have activity at these transporters, but specific IC50 values for the parent compound are not available in the reviewed literature.

5-HT7 Receptor Binding and Radioligand Development

Derivatives of the this compound scaffold have been investigated for their affinity towards the 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including mood regulation, cognition, and sleep. The structural features of the piperazine ring and the propanol linker have been found to be amenable to modifications that can tune the binding affinity and selectivity for this receptor.

A number of studies have focused on 1-arylpiperazine derivatives, which incorporate an aromatic moiety on the second nitrogen of the piperazine ring. These compounds have demonstrated a range of affinities for the 5-HT7 receptor, with some exhibiting high potency. For instance, several 1-aryl-4-(2-arylethyl)piperazine derivatives have been synthesized and shown to possess 5-HT7 receptor affinity in the nanomolar range. nih.gov The nature of the aryl substituent has been shown to be a critical determinant of binding affinity.

Furthermore, the development of radioligands based on the piperazine scaffold has been an area of active research. These radiolabeled molecules are instrumental in receptor binding assays and in vivo imaging studies, such as positron emission tomography (PET), to visualize and quantify 5-HT7 receptor distribution and density in the brain. While specific radioligands based on the exact this compound structure are not extensively documented in publicly available research, the broader class of piperazine derivatives has been successfully utilized for this purpose. nih.gov The insights gained from these studies can guide the design of novel radioligands incorporating the this compound core.

Enzymatic Inhibition and Modulation

Inhibition of Enzymes involved in Cell Proliferation

The piperazine scaffold is a common feature in many compounds designed as inhibitors of enzymes that play a crucial role in cell proliferation. While direct studies on this compound are limited, its derivatives have been explored for their antiproliferative activities against various cancer cell lines.

Research on related piperazine-containing compounds has shown that they can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and DNA replication. For example, certain 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline have been shown to induce DNA damage and activate the G2/M checkpoint in cancer cells. researchgate.net Although these compounds have a more complex structure, the piperazine moiety is a key component contributing to their biological activity.

In silico studies of other piperazine derivatives have also suggested their potential as anti-proliferative agents by targeting receptors such as the androgen receptor. nih.gov These findings suggest that the this compound scaffold could serve as a starting point for the design of novel enzyme inhibitors with potential applications in cancer therapy. Further research is needed to synthesize and evaluate specific derivatives for their ability to inhibit enzymes critical for cell proliferation.

Inhibition of Lanosterol (B1674476) 14α-demethylase (for antifungal activity)

The enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi, is a major target for antifungal drugs. The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. Several antifungal agents, particularly the azole class, function through this mechanism.

Derivatives of this compound have been investigated as potential inhibitors of lanosterol 14α-demethylase. For instance, a series of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols were designed and synthesized based on the three-dimensional structure of CYP51. nih.gov Many of these compounds exhibited significant antifungal activity against a range of pathogenic fungi, with some showing higher potency than existing drugs like Fluconazole. nih.gov

The propan-2-ol moiety in these molecules is a crucial structural feature that mimics the substrate of the enzyme. The piperazine ring allows for the introduction of various substituents that can enhance the binding affinity and selectivity for the fungal enzyme over its human counterpart. Molecular docking studies have been employed to understand the binding interactions of these derivatives within the active site of lanosterol 14α-demethylase, guiding the design of more potent and selective inhibitors. nih.gov

Cellular and Biochemical Pathway Modulation

Mechanisms Underlying Cellular Processes

The cellular effects of this compound derivatives are closely linked to their interactions with specific molecular targets. As discussed in the context of cancer, derivatives of this scaffold have the potential to influence fundamental cellular processes such as cell cycle progression and apoptosis.

Studies on various N-arylpiperazine derivatives have demonstrated their ability to induce cell cycle arrest at different phases, often at the G2/M checkpoint, and to trigger programmed cell death (apoptosis) in cancer cells. nih.gov The precise mechanisms often involve the modulation of signaling pathways that regulate cell survival and proliferation. For example, some piperazine derivatives have been shown to induce DNA damage, which can activate cellular stress responses leading to apoptosis. nih.gov

While the specific cellular mechanisms of the parent compound this compound have not been extensively elucidated, the accumulated evidence from its derivatives suggests that this chemical scaffold can be a valuable tool for developing modulators of key cellular processes. Future research could focus on synthesizing and evaluating a library of this compound derivatives to identify compounds with specific effects on cellular pathways implicated in various diseases.

Interaction with Biochemical Pathways (e.g., related to myocardial ischemia)

The potential for this compound derivatives to interact with biochemical pathways extends beyond cancer and infectious diseases. The piperazine nucleus is present in several cardiovascular drugs, suggesting that derivatives of this scaffold could also modulate pathways relevant to cardiovascular conditions such as myocardial ischemia.

Myocardial ischemia-reperfusion injury is a complex process involving multiple biochemical pathways, including those related to oxidative stress, inflammation, and apoptosis. While no direct evidence links this compound to the modulation of these pathways in the context of myocardial ischemia, the pharmacological activities of other piperazine-containing compounds provide some intriguing possibilities. For instance, the compound ligustrazine (tetramethylpyrazine), which shares a piperazine-like core, has been shown to have protective effects against myocardial ischemic reperfusion injury in animal models, potentially through its effects on thromboxane (B8750289) A2 production. nih.gov

This suggests that appropriately functionalized derivatives of this compound could be designed to interact with specific components of the biochemical cascades involved in myocardial injury. Further investigation is warranted to explore the potential of this chemical class in the development of novel cardioprotective agents.

Therapeutic Potential and Applications of this compound Derivatives

Derivatives of the core chemical structure this compound have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Researchers have extensively modified this central structure to explore its therapeutic potential across various disease categories. The versatility of the piperazine ring and the propanol linker allows for systematic structural alterations, leading to compounds with targeted pharmacological profiles. The primary areas of investigation include neuropharmacology and oncology, where these derivatives have shown promising results in preclinical studies.

Neuropharmacological Effects

The inherent ability of the piperazine moiety to interact with central nervous system (CNS) receptors has made its derivatives a focal point of neuropharmacological research. These compounds have been evaluated for their potential to modulate various neurotransmitter systems, including the dopaminergic and serotonergic pathways, which are implicated in a host of neurological and psychiatric disorders.

The piperazine scaffold is a key component in molecules designed to target dopamine receptors, which are central to the pathophysiology of both Parkinson's disease and schizophrenia.

For Parkinson's disease (PD) , a neurodegenerative disorder characterized by the loss of dopamine-producing neurons, research has focused on developing dopamine D2/D3 receptor agonists. Bifunctional molecules that combine a potent D2/D3 agonist with an iron-chelating moiety, such as an 8-hydroxyquinoline (B1678124) group attached to a piperazine structure, have been designed. nih.gov The rationale is to provide symptomatic relief by stimulating dopamine receptors while also offering neuroprotection by reducing iron-induced oxidative stress, a factor implicated in the progression of PD. nih.gov Other research has explored derivatives of the natural monoterpene Prottremin, incorporating an aryl-piperazine substituent to enhance antiparkinsonian activity. mdpi.com The development of D3 receptor-preferring agonists containing a piperazine linker has also shown potent in vivo activity in animal models of Parkinson's disease. nih.gov

In the context of schizophrenia , the structural similarity of some piperazine derivatives to established antipsychotic drugs suggests potential therapeutic applications. The mechanism of action for these compounds is often related to their interaction with dopamine and serotonin receptors. For instance, pimavanserin, a drug approved for Parkinson's disease psychosis, acts as a potent 5-HT2A receptor antagonist/inverse agonist and can also interact with 5-HT2C receptors, highlighting the importance of the serotonergic system in managing psychosis. mdpi.com

A significant body of research has been dedicated to the antidepressant potential of this compound derivatives. Studies have shown that these compounds can exert effects comparable to existing antidepressant medications.

In one study, eight novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives were synthesized and evaluated for their antidepressant-like activity in mice. nih.govresearchgate.net Using the tail-suspension test and modified forced swimming test (MFST), several of these compounds significantly reduced the immobility time without altering spontaneous locomotor activity, indicating a specific antidepressant-like effect. nih.govresearchgate.net The active compounds were found to increase swimming time in the MFST, an effect also observed with the reference drug fluoxetine. nih.gov

The mechanism underlying these effects often involves the serotonergic system. Research on other arylpiperazine derivatives has demonstrated that their antidepressant-like activity is mediated by interaction with serotonin 5-HT1A receptors. nih.govnih.gov The effects of these compounds in behavioral tests were blocked by pretreatment with agents that interfere with serotonin synthesis or receptor function, confirming the involvement of this pathway. nih.govnih.gov

Table 1: Antidepressant-like Activity of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol Derivatives

| Compound | Behavioral Test | Outcome | Specificity |

| Test Compounds 3a-3e, 3g | Tail-Suspension Test | Significantly shortened immobility time | No change in locomotor activity |

| Test Compounds 3a-3e, 3g | Modified Forced Swimming Test | Significantly shortened immobility time | No change in locomotor activity |

| Test Compounds 3a-3e, 3g | Modified Forced Swimming Test | Increased swimming time | No change in climbing duration |

| Fluoxetine (Reference) | Tail-Suspension & MFST | Significantly shortened immobility time | Not applicable |

The dopamine D3 receptor has been identified as a promising target for developing medications to treat substance use disorders. nih.gov Given that psychostimulants like methamphetamine and cocaine exert their effects primarily through the dopamine system, D3-selective antagonists are being explored for their potential to reduce drug-seeking behaviors. nih.gov

Research has led to the development of N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, a class of compounds that includes some of the most D3-selective antagonists reported. nih.gov These molecules, which feature a phenylpiperazine core, show high affinity for the D3 receptor with up to 400-fold selectivity over the D2 receptor. nih.gov Such high selectivity is crucial for minimizing the motor side effects associated with D2 receptor blockade. These compounds have physical characteristics suitable for in vivo studies and are considered valuable tools for investigating the role of D3 receptors in addiction and potentially for developing treatments for psychostimulant use disorder. nih.gov

Anticancer Activity

Beyond the central nervous system, piperazine derivatives have demonstrated significant potential as anticancer agents. Their mode of action typically involves the disruption of key signaling pathways that are crucial for the survival and proliferation of cancer cells.

High-throughput screening of chemical libraries has identified novel piperazine compounds with potent anticancer activity. nih.gove-century.us One such derivative was found to effectively inhibit cancer cell proliferation with GI50 values in the range of 0.06-0.16 μM across multiple cancer cell lines. nih.gove-century.usresearchgate.net

The anticancer effect of these compounds is often mediated by the induction of apoptosis, or programmed cell death. nih.gov Mechanistic studies have revealed that these piperazine derivatives can inhibit multiple cancer-related signaling pathways simultaneously. nih.gove-century.us Key pathways affected include:

PI3K/AKT Pathway : This pathway is frequently overactive in many cancers, promoting cell proliferation and survival. Piperazine derivatives have been shown to be effective inhibitors of this pathway. nih.gove-century.us

Src Family Kinases : These non-receptor tyrosine kinases are involved in cell growth and differentiation, and their inhibition contributes to the anticancer effects. nih.gove-century.us

BCR-ABL Pathway : In specific cancers like chronic myeloid leukemia (CML), the BCR-ABL fusion protein is a critical driver of the disease. A novel piperazine compound was found to dramatically reduce both total and phosphorylated BCR-ABL protein levels, leading to the inhibition of cancer cell proliferation. nih.gove-century.us

The ability of a single piperazine derivative to modulate several oncogenic pathways makes it a promising candidate for further development in cancer therapy. nih.govresearchgate.net Other studies have also synthesized piperazine-conjugated structures, linking them to molecules like vindoline, which have shown significant antiproliferative effects against a broad panel of human tumor cell lines. nih.gov

Table 2: Signaling Pathways Inhibited by an Anticancer Piperazine Derivative

| Signaling Pathway | Effect of Compound | Consequence |

| PI3K/AKT | Inhibition | Inhibition of cancer cell proliferation, induction of apoptosis |

| Src Family Kinases | Inhibition | Contribution to anticancer activity |

| BCR-ABL | Reduction of total and phosphorylated protein | Inhibition of cancer cell proliferation, induction of apoptosis |

Tubulin Polymerization Inhibition

A significant area of investigation for piperazine-containing compounds is their role as antimitotic agents that function by inhibiting tubulin polymerization. researchgate.net The dynamic process of microtubule formation from α-β tubulin dimers is crucial for cell division, making it a key target in cancer chemotherapy. researchgate.net Disruption of this process can lead to cell cycle arrest and apoptosis. researchgate.net

Several studies have identified novel arylamide derivatives containing a piperazine moiety as potent inhibitors of tubulin polymerization. nih.gov These compounds are designed to bind to the colchicine (B1669291) binding site of β-tubulin. nih.govmdpi.com For instance, the representative compound MY-1121, an arylamide derivative with a piperazine component, exhibited low nanomolar IC50 values against a range of human cancer cells, with particularly strong inhibitory effects on liver cancer cells. nih.gov Another compound, OAT-449, has been shown to prevent the polymerization of tubulin in a manner more effective than vincristine. nih.gov

Research has highlighted other piperazine-based structures as effective tubulin polymerization inhibitors. One N-heterocyclic (4-phenylpiperazin-1-yl)methanone compound demonstrated potent antiproliferative activity with a mean GI50 value of 3.3 nM by acting on the colchicine binding site. nih.gov Similarly, a compound with an N-acyl-piperazine moiety showed significant antiproliferative activities against various cancer cell lines. nih.gov

Table 1: Inhibitory Activity of Piperazine Derivatives on Tubulin Polymerization

| Compound | Target Cancer Cell Lines | IC50 / GI50 Values | Mechanism of Action |

|---|---|---|---|

| MY-1121 | SMMC-7721, HuH-7 (Liver Cancer) | 89.42 nM, 91.62 nM | Tubulin Polymerization Inhibition nih.gov |

| OAT-449 | HT-29 (Colorectal), SK-N-MC (Neuroepithelioma) | Not Specified | Tubulin Polymerization Inhibition nih.gov |

| (4-phenylpiperazin-1-yl)methanone 5 | Panel of Cancer Cell Lines | Mean GI50: 3.3 nM | Tubulin Polymerization Inhibition nih.gov |

| N-acyl-piperazine 6 | SGC-7901, A549, Hela | 0.084–0.221 µM | Tubulin Polymerization Inhibition nih.gov |

Antimicrobial and Antifungal Properties

Piperazine derivatives have demonstrated a wide spectrum of biological activities, including significant antimicrobial and antifungal properties. researchgate.netresearchgate.net The structural versatility of the piperazine scaffold allows for modifications that can enhance efficacy and selectivity against various pathogens, including multidrug-resistant strains. researchgate.net

In the realm of antifungal agents, a piperazine propanol derivative, GSI578, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall. nih.gov This compound exhibited an IC50 value of 0.16 microM against Candida albicans 1,3-beta-D-glucan synthase and showed in vitro activity against pathogenic fungi like C. albicans and Aspergillus fumigatus. nih.gov Other research has focused on alkylated piperazines and piperazine-azole hybrids, many of which exhibited broad-spectrum activity, particularly against non-albicans Candida and Aspergillus strains. nih.gov

Derivatives of this compound have shown notable antibacterial activity against several plant pathogenic bacteria.